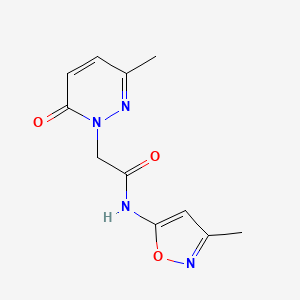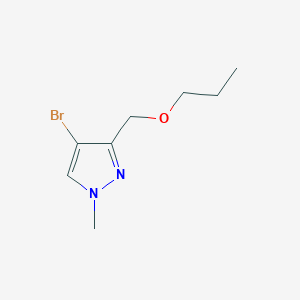
AKOS025328031
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
La structure unique du composé en fait un candidat prometteur pour la découverte de médicaments. Les chercheurs ont étudié son potentiel en tant qu’agent antiviral (Chitra et al ), un composé anticancéreux (Mayer et al ), et un agent antibactérien (Yadlapalli et al ). Ses diverses activités biologiques découlent de sa capacité à interagir avec des cibles cellulaires spécifiques, ce qui en fait un domaine d’étude passionnant pour les chimistes médicinaux.
Synthèse organique et chimie hétérocyclique
La réaction de Biginelli, qui produit des 2-oxo/thioxo/imino-1,2,3,4-tétrahydropyrimidines (THPM), implique trois composants : l’urée (ou la thiourée), un aldéhyde et un composé 1,3-dicarbonyle (Kappe ). AKOS025328031 s’inscrit dans ce cadre et peut être synthétisé dans des conditions douces. Les chercheurs continuent d’explorer de nouvelles méthodes de synthèse pour les THPM, en mettant l’accent sur la simplicité opérationnelle, la viabilité économique et la sélectivité (Ling et al ).
Extraction de pétrole lourd
Dans le domaine de l’ingénierie pétrolière, les polymères jouent un rôle crucial dans l’amélioration de la récupération du pétrole. This compound a été étudié pour sa capacité à augmenter la récupération de pétrole lourd de plus de 20 % (Su et al ). Les chercheurs sont confrontés à des défis pour maintenir la viscosité du polymère pendant l’injection en surface et les conditions de réservoir, mais le succès de l’inondation polymérique dans les gisements de pétrole lourd (Chine, Turquie et Oman) démontre son potentiel (Rani et al ).
Chimie de coordination
Des complexes impliquant des dérivés d’this compound ont été explorés. Par exemple, les complexes Cu(II) de la thiosemicarbazone de 2-oxo-1,2-dihydroquinoléine-3-carbaldéhyde présentent des activités biologiques variables en fonction du substituant Y (NH2, NHMe, NHEt ou NHPh) (Milović et al ). Ces études mettent en évidence la polyvalence du composé en chimie de coordination.
Science des matériaux
La structure d’this compound suggère des applications potentielles dans la science des matériaux. Les chercheurs ont étudié ses propriétés antioxydantes (Ismaili et al ) et son inhibition des canaux calciques (Ismaili et al ). Ces propriétés pourraient être exploitées pour développer de nouveaux matériaux dotés de fonctionnalités spécifiques.
Composés contenant du sélénium
This compound contient des atomes de sélénium, qui présentent un intérêt en raison de leur importance biologique. La synthèse de composés contenant du sélénium, tels que les disélénanes, fournit une plateforme pour explorer leur réactivité et leurs applications potentielles (Kamali & Mohammadzadeh ).
En résumé, les diverses applications d’this compound s’étendent à la chimie médicinale, la synthèse organique, l’ingénierie pétrolière, la chimie de coordination, la science des matériaux et la chimie du sélénium. Ses propriétés intrigantes continuent d’inspirer la recherche dans ces domaines, ce qui en fait un composé qui mérite d’être étudié plus en profondeur. 🌟
Propriétés
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13H,2,11H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPAGZQMFBCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)



![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide](/img/structure/B2578764.png)
![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)

![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2578767.png)
![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)
![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)
